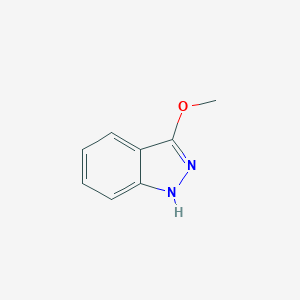

3-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIHZLGSYHTLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334076 | |

| Record name | 3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-41-5 | |

| Record name | 3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 1h Indazole and Its Derivatives

6 Intramolecular Cyclization Strategies

Intramolecular cyclization represents a broad class of reactions where the indazole ring system is formed by creating a bond between two atoms already present in an acyclic or larger ring precursor. These strategies are fundamental in heterocyclic synthesis.

[3+2] Cycloaddition of Benzyne (B1209423) and Diazo Compounds

1 N-N Bond Forming Reactions

While many indazole syntheses start with reagents already containing a nitrogen-nitrogen bond (e.g., hydrazine (B178648) derivatives), a more modern and elegant approach involves forming the N-N bond as the key ring-closing step. whiterose.ac.uk These methods often rely on the cyclization of precursors containing strategically placed amino and nitro (or nitroso) functionalities.

A prominent example is the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgorganic-chemistry.org In this method, oxidation of the anilinic nitrogen to a nitroso group is proposed as the initial step. This is followed by an intramolecular nucleophilic addition of the side-chain amino group onto the newly formed nitroso group, leading to cyclization. Subsequent dehydration yields the aromatic indazole ring. organic-chemistry.org This approach is notable for its ability to selectively produce all three tautomeric forms of indazoles (1H, 2H, and 3H) by varying the substitution pattern on the starting material. organic-chemistry.org The reaction is often carried out under mild conditions, for example, using ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide at room temperature. organic-chemistry.org

Another innovative strategy involves a cascade N-N bond-forming reaction starting from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.netresearchgate.net When heated with a nucleophile/solvent under basic conditions, these precursors undergo a cyclization cascade that is believed to proceed through a nitroso intermediate, ultimately forming indazole acetic acid derivatives. researchgate.net

Transition metals can also catalyze N-N bond formation. For instance, copper-catalyzed protocols can achieve oxidative intramolecular cyclization to form the N-N bond. wiley.com Similarly, rhodium/copper co-catalyzed systems have been developed that proceed via C-H amidation followed by N-N bond formation to construct the 1H-indazole core from arylimidates and organo azides. acs.org

Table 3: Examples of N-N Bond Forming Cyclization for Indazole Synthesis

| Precursor | Reagents/Catalyst | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2-(Aminomethyl)aniline | (NH₄)₂MoO₄, H₂O₂ | 1H-Indazole | 71 | organic-chemistry.org |

| 2-(Aminomethyl)-N-methylaniline | (NH₄)₂MoO₄, H₂O₂ | 2-Methyl-2H-indazole | 89 | organic-chemistry.org |

| 2-(1-Amino-1-methylethyl)aniline | (NH₄)₂MoO₄, H₂O₂ | 3,3-Dimethyl-3H-indazole | 94 | organic-chemistry.org |

| 3-Amino-3-(2-nitrophenyl)propanoic acid | NaOH, Methanol (B129727) (Microwave) | (1H-Indazol-3-yl)acetic acid (methoxy derivative) | 71 | researchgate.net |

Intramolecular Aliphatic Diazonium Coupling

The synthesis of the indazole core can be achieved through various methods, including the intramolecular cyclization of diazonium salts. A notable approach involves the cyclization of o-alkyl aryl diazonium salts to form 1H-indazoles. researchgate.net This method provides a direct route to the indazole framework.

Another strategy utilizes a donor/acceptor diazo activation by condensation with diazonium salts, which proceeds without the need for additional catalysts or reagents. researchgate.net The resulting diazenium (B1233697) intermediate undergoes cyclization to yield indazoles in excellent yields. researchgate.net This catalyst-free protocol is practical for preparing a range of 3-ester-functionalized indazoles. researchgate.net

Electrochemical Synthesis of Indazoles and Indazole N-Oxides

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of indazoles and their derivatives. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This method is operationally simple and can be performed with less expensive electrodes. rsc.org

Furthermore, the selective electrochemical synthesis of 1H-indazoles and their corresponding N-oxides has been described. nih.govresearchgate.net The outcome of the reaction is dependent on the cathode material used. A reticulated vitreous carbon cathode selectively produces 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenation of the N-oxides to form 1H-indazoles through cathodic cleavage of the N-O bond via paired electrolysis. nih.gov This electrochemical protocol is versatile, tolerating both electron-rich and electron-poor substrates, and has been applied to the late-stage functionalization of bioactive molecules. nih.gov Mechanistic studies suggest a radical pathway involving iminoxyl radicals. nih.gov

Another electrochemical approach involves the intramolecular N(sp2)–H/N(sp3)–H coupling reaction, which allows for the synthesis of 1H-indazoles at room temperature. rsc.org This transition-metal-free cyclization utilizes commercially available ammonia (B1221849) as the nitrogen source and demonstrates a broad substrate scope, yielding a wide range of substituted 1H-indazoles. rsc.org

Targeted Synthesis of 3-Methoxy-1H-Indazole and its Functionalized Analogues

The synthesis of specifically substituted indazoles, such as this compound and its analogues, often requires multi-step sequences involving protection, functionalization, and deprotection strategies.

Strategic Protection and Deprotection Approaches

Protecting groups are crucial in the synthesis of functionalized indazoles to ensure regioselectivity during subsequent reactions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the indazole nitrogen. For instance, 3-iodo-5-methoxy-1H-indazole can be protected with a Boc group using di-tert-butyldicarbonate and triethylamine. mdpi.com This N-Boc protected intermediate can then be used in further functionalization reactions. nih.gov

The tetrahydropyranyl (THP) group is another effective protecting group. Commercially available 4-methoxy-6-methyl-(1H)-indazole was protected with a THP group before undergoing C-3 arylation. nih.gov Deprotection of the Boc group can be achieved under acidic conditions, for example, using 4 N HCl in 1,4-dioxane (B91453). researchgate.net Interestingly, in some Suzuki-Miyaura cross-coupling reactions performed under microwave heating, concomitant deprotection of the Boc group has been observed, directly yielding the NH-indazole product. nih.gov This simultaneous cross-coupling and deprotection can streamline the synthetic process. nih.gov

Cross-Coupling Methodologies for Methoxy-Indazole Derivatives

Cross-coupling reactions are powerful tools for introducing aryl and other substituents onto the indazole scaffold.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds and has been successfully applied to the synthesis of various indazole derivatives. rsc.orgrsc.org A general protocol for the Suzuki-Miyaura coupling of bromo-indazole carboxamide with various organoboronic acids involves the use of a palladium catalyst such as PdCl2(dppf)·(DCM) and a base like K2CO3 in a 1,4-dioxane/water solvent system. rsc.org

In the synthesis of 1,3-diarylsubstituted indazoles, a two-step sequence involving Suzuki cross-coupling/deprotection followed by N-arylation has been reported. nih.gov Starting from 3-iodo-N-Boc-5-methoxyindazole, the C-3 position is first arylated using a palladium catalyst and a suitable boronic acid. nih.gov This reaction is compatible with a variety of aryl and heteroaryl boronic acids, including those with both electron-donating and electron-withdrawing groups. nih.gov

For example, the synthesis of this compound derivatives has been achieved through a sequence starting with the protection of this compound with a Boc group, followed by a Suzuki-Miyaura coupling with (2-aminopyridin-4-yl)boronic acid using an Xphos-pd-G2 catalyst. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of Methoxy-Indazole Derivatives

| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

| 3-Iodo-N-Boc-5-methoxyindazole | Aryl/heteroarylboronic acids | Pd(PPh3)4 / aq. base | 3-Aryl/heteroaryl-5-methoxy-1H-indazoles | >80% | nih.gov |

| 1-Boc-3-bromo-5-methoxy-1H-indazole | (2-Aminopyridin-4-yl)boronic acid | Xphos-pd-G2 / K2CO3 | 1-Boc-5-methoxy-3-(2-aminopyridin-4-yl)-1H-indazole | 30% | researchgate.net |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl2(dppf)·(DCM) / K2CO3 | Arylated indazole carboxamides | - | rsc.org |

This table presents a selection of examples and is not exhaustive.

Derivatization at Peripheral Positions

Functionalization at positions other than the core indazole ring is essential for creating diverse analogues. Following the core synthesis of a substituted indazole, further modifications can be introduced. For example, after synthesizing a this compound derivative bearing a 2-aminopyridin-4-yl group at the 3-position, the amino group on the pyridine (B92270) ring can be reacted with various isocyanates (RNCO) in the presence of DIPEA. researchgate.net This leads to the formation of urea (B33335) derivatives, which can then be deprotected to yield the final functionalized analogues. researchgate.net

In another example, the total synthesis of nigellidine (B12853491) hydrobromide involved the stepwise N-alkylation of a C-3 arylated indazole precursor with 1,4-dibromobutane, followed by demethylation using BBr3 to yield the final product. nih.gov These examples highlight the modular nature of indazole synthesis, allowing for the introduction of a wide range of functional groups at various positions.

Reaction Optimization and Process Intensification

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction parameters and the implementation of process intensification strategies. These efforts aim to maximize product yield and purity while minimizing reaction times and environmental impact.

Solvent and Temperature Effects

The choice of solvent and reaction temperature profoundly influences the outcome of synthetic transformations leading to this compound derivatives. For instance, in the synthesis of 5-methoxy-1H-indazole-3-carboxaldehyde from 5-methoxy-indole, the reaction temperature is a critical parameter. nih.govrsc.org A study demonstrated that conducting the reaction at 0°C resulted in a significant improvement in yield compared to room temperature. rsc.org Further heating to 50°C after the initial addition can reduce reaction times without compromising the yield. rsc.org In other syntheses, such as the formation of 1-aryl-1H-indazoles, solvents like dimethylformamide (DMF) are employed, with reaction temperatures controlled around 80-120°C depending on the specific catalytic system. nih.govamazonaws.com The alkylation of the indazole ring is also sensitive to solvent and temperature, with combinations like K₂CO₃ in DMF affecting the regioselectivity of N-1 versus N-2 alkylation. researchgate.net

| Reaction | Solvent(s) | Temperature (°C) | Key Findings | Reference |

| Nitrosation of 5-methoxy-indole | Water/DMF | 0 to 50 | Lower initial temperature improves yield; subsequent heating reduces reaction time. | nih.govrsc.org |

| Suzuki Coupling for 3-aryl-N-Boc-indazoles | 1,4-Dioxane/Water | 80 | Effective for coupling various arylboronic acids. | nih.gov |

| Copper-catalyzed N-arylation | Toluene | 110 | Optimized condition for coupling NH-indazoles with aryl iodides. | nih.gov |

| Alkylation of 6-nitroindazoles | DMF | 60 | Influences the ratio of N1 to N2 alkylated products. | researchgate.net |

| Rhodium/Copper catalyzed synthesis | Trifluorotoluene | 80 | Standard condition for the synthesis of 1H-indazoles from imidates. | amazonaws.com |

This table presents a selection of solvent and temperature conditions for the synthesis of various methoxy-indazole derivatives.

Catalyst Selection and Loading

The selection of an appropriate catalyst and its optimal loading are paramount for the successful synthesis of this compound derivatives, particularly in cross-coupling reactions. For the synthesis of derivatives via Suzuki coupling, palladium-based catalysts are commonly employed. nih.govresearchgate.net One study utilized Xphos-pd-G2 with K₂CO₃ as the base for the coupling of a Boc-protected 5-bromo-3-methoxy-1H-indazole with (2-aminopyridin-4-yl)boronic acid. researchgate.net In another example, Pd(PPh₃)₄ was used for the microwave-assisted Suzuki cross-coupling of 3-iodo-N-Boc-5-methoxy-1H-indazole with various arylboronic acids. nih.gov

Copper-based catalysts also play a significant role. Copper iodide (CuI) is used in conjunction with ligands like quinaldinic acid for the N-arylation of 6-bromo-3-methoxy-1H-indazole. google.com The molar ratio of the catalyst and ligand to the substrate is a critical parameter that is carefully controlled to ensure high yields. google.com For instance, in the synthesis of 1-aryl-1H-indazoles, CuI loading can be around 5 mol% with a diamine ligand. nih.govresearchgate.net Rhodium and copper catalysts have been used synergistically in the synthesis of 1H-indazoles from imidates and nitrosobenzenes. amazonaws.com

| Reaction | Catalyst | Ligand | Base | Catalyst Loading | Reference |

| Suzuki Coupling | Xphos-pd-G2 | - | K₂CO₃ | Not specified | researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄ | - | Aq. Base | Not specified | nih.gov |

| N-Arylation | CuI | Quinaldinic Acid | K₂CO₃ | 0.03 eq | google.com |

| N-Arylation | CuI | Diamine | K₃PO₄ | 5 mol% | nih.gov |

| C-H Activation/Annulation | Cp*Rh(MeCN)₃₂ / CuCl | - | - | 5 mol% / 30 mol% | amazonaws.com |

This table summarizes various catalyst systems used in the synthesis of this compound derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of indazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netajrconline.orgmdpi.comdiva-portal.org This technique has been successfully applied to various synthetic steps, including the formation of the indazole core and subsequent functionalization.

For example, a one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles. researchgate.net In this method, the initial formation of arylhydrazones from 2-halobenzaldehydes and phenylhydrazines is achieved under microwave heating at 160°C for 10 minutes. researchgate.net The subsequent intramolecular N-arylation, catalyzed by CuI/diamine, is also performed under microwave irradiation at the same temperature for another 10 minutes, yielding the final products in good to excellent yields. researchgate.net

Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been employed to synthesize 3-aryl-1H-indazole derivatives. nih.gov The coupling of 3-bromo-1H-indazole with various boronic acids has been efficiently carried out under microwave irradiation. nih.gov Furthermore, the synthesis of various alkoxyindazole acetic acid derivatives has been achieved via microwave irradiation of 3-amino-3-(2-nitrophenyl)propanoic acid in different alcohols at high temperatures (150-170°C). diva-portal.org

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Cyclization | Substituted Salicylaldehydes, Hydrazine Hydrates | Microwave (420W), Ethanol (B145695), 10 min | Good to Excellent | ajrconline.org |

| N-Arylation | Arylhydrazones, CuI/diamine | Microwave, 160°C, 10 min | Good to Excellent | researchgate.net |

| Suzuki Coupling | 3-Bromo-1H-indazole, Phenylboronic acid | Microwave | Moderate to High | nih.gov |

| Alkoxy-indazole synthesis | 3-Amino-3-(2-nitrophenyl)propanoic acid, Alcohols | Microwave, 150-170°C, 30 min | Good to Excellent | diva-portal.org |

This table provides examples of microwave-assisted synthetic methods for indazole derivatives.

Purification Techniques and Yield Enhancement Strategies

The isolation and purification of the target this compound derivatives are crucial steps that directly impact the final yield and purity of the product. Common techniques include column chromatography and recrystallization.

Recrystallization is another key technique for purifying solid this compound derivatives and enhancing their final purity. thieme-connect.desemanticscholar.org The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, which leads to the formation of pure crystals. A patent describing the synthesis of 3-methyl-1H-indazole mentions a final purification step where the precipitated solid is filtered and dried to obtain a high-purity product. google.com While specific recrystallization solvents for this compound are not always detailed, aqueous ethanol is a common solvent system used for recrystallizing similar indazole derivatives. semanticscholar.org The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. This differential solubility allows for the selective crystallization of the target molecule, leading to a significant enhancement in purity.

Reaction Pathways and Mechanistic Studies of 3 Methoxy 1h Indazole Transformations

Elucidation of Reaction Mechanisms

The transformation of the indazole core, particularly with substituents like the methoxy (B1213986) group at the C3 position, can proceed through several distinct mechanistic routes. These pathways are often dictated by the specific reagents, catalysts, and reaction conditions employed.

While the heterocycle can participate in various reaction types, certain transformations of the indazole ring are understood to proceed via radical intermediates. Control experiments in some synthetic methodologies suggest the involvement of radical mechanisms, such as in certain formylation reactions of 2H-indazoles. researchgate.net

A notable example that illustrates the susceptibility of the methoxy-indazole system to radical reactions is the bromination of related compounds. The reaction of 5-methoxy-1H-indazole with N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) is a selective bromination at the 6-position. This transformation proceeds through the in situ generation of bromine radicals, which then interact with the electron-rich indazole ring system. The stability of the resulting radical intermediate and the directing effects of the existing substituents guide the regioselectivity of the reaction.

Transition-metal-catalyzed C-H activation has become a powerful strategy for the synthesis and functionalization of heterocyclic compounds, including indazoles. nih.govnih.govnih.gov These reactions typically involve the use of rhodium, palladium, or cobalt catalysts to directly convert C-H bonds into new C-C or C-N bonds, offering an efficient route to complex indazole derivatives. nih.govnih.gov

The general mechanism often begins with the coordination of a directing group on the substrate to the metal center. mdpi.com This is followed by the cleavage of a C-H bond to form a metallacycle intermediate. nih.govmdpi.com For instance, in the Rh(III)/Cu(II)-catalyzed synthesis of 1H-indazoles from benzimidates and nitrosobenzenes, the reaction initiates with the C-H activation of the benzimidate to form a five-membered rhodacycle. nih.gov This intermediate then undergoes migratory insertion with the nitrosobenzene, leading to a six-membered rhodacycle which, after subsequent steps, yields the final indazole product. nih.gov

The compatibility of a methoxy group in such transformations has been demonstrated. In studies involving the C-H functionalization of azobenzenes to form 2H-indazoles, a methoxy substituent on the aromatic ring directs the activation to the C-H bond para to it, highlighting the influence of both electronic and steric effects. acs.org Similarly, 3-methoxy-2-arylpyridine substrates have been successfully used in Rh(III)-catalyzed syntheses, showing that the methoxy group is well-tolerated in these C-H activation cascades. nih.gov

Table 1: Examples of Catalytic Systems for Indazole Synthesis via C-H Activation

| Catalyst System | Substrates | Product Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Rh(III)/Cu(II) | Benzimidates + Nitrosobenzenes | 1H-Indazoles | C-H activation and intramolecular cascade annulation. | nih.gov |

| Rh(III) | Azobenzenes + Aldehydes | 2H-Indazoles | Azo group directs ortho C-H activation, followed by cyclative capture. | acs.org |

| Rh(III) | Aldehyde Phenylhydrazones | 1H-Indazoles | Double C-H activation (aryl and aldehyde) and cross-coupling. | nih.gov |

| Rh(III) | Azobenzenes + CF₃-Imidoyl Sulfoxonium Ylides | CF₃-Indazoles | C-H [4+1] annulation involving a Rh-carbene species. | mdpi.com |

The indazole ring system is characterized by the existence of different tautomeric and isomeric forms, which play a critical role in its reactivity and chemical behavior.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the predominant and more thermodynamically stable form in the solid phase and in solution. nih.govthieme-connect.deresearchgate.net Theoretical calculations and experimental data confirm this stability difference. MP2/6-31G** calculations indicate that the 1H-tautomer is more stable than the 2H form by approximately 3.6 kcal/mol (15 kJ/mol). nih.govresearchgate.net Other calculations place this energy difference at 4.46 kcal/mol. wuxibiology.com This stability gap means that for a C3-substituted compound like 3-methoxy-1H-indazole, the hydrogen atom preferentially resides on the N1 nitrogen atom.

The two tautomers can be distinguished by various spectroscopic methods. For example, the dipole moment of 1-methyl-1H-indazole (1.50 D) is significantly different from that of 2-methyl-2H-indazole (3.40 D). thieme-connect.de While ¹H NMR chemical shifts of N-methyl groups differ only slightly, ¹³C NMR can be more definitive. thieme-connect.dejmchemsci.comjmchemsci.com The ratio of the tautomers can be influenced by substituents and solvent polarity, although the 1H form typically prevails. researchgate.netresearchgate.net In certain specifically designed molecules, the less stable 2H tautomer can be stabilized through factors like intramolecular hydrogen bonding. researchgate.net

Table 2: Comparison of 1H- and 2H-Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole | Reference |

|---|---|---|---|

| Relative Stability | More stable | Less stable | nih.govnih.gov |

| Calculated Energy Difference | - | +3.6 to +4.5 kcal/mol | nih.govwuxibiology.com |

| Basicity | Weaker base (pKa of 1-methyl derivative: 0.42) | Stronger base (pKa of 2-methyl derivative: 2.02) | thieme-connect.dejmchemsci.comjmchemsci.com |

| Dipole Moment (Methylated) | ~1.50 D | ~3.40 D | thieme-connect.de |

| Predominance | Predominant tautomer in most conditions. | Generally the minor tautomer. | nih.govresearchgate.net |

Isomerization between indazole forms often involves hydrogen shifts. The conversion of a 3H-indazole, which is typically formed as a transient intermediate in certain reactions, to the more stable 1H-indazole is a key process. orgsyn.orgorgsyn.org This rearrangement is proposed to occur through either a direct 1,3-hydrogen shift from the C3 carbon to the N1 nitrogen or via a sequence of two 1,5-hydrogen shifts. orgsyn.orgorgsyn.org This facile tautomerization explains why 3H-indazoles are rarely isolated unless the C3 position is disubstituted. thieme-connect.de

The indazole skeleton can undergo several types of intramolecular rearrangements, leading to diverse structural motifs. One significant rearrangement occurs in the reaction of benzynes with certain disubstituted diazo compounds. orgsyn.org While the initial [3+2] cycloaddition produces a 3,3-disubstituted 3H-indazole, a subsequent intramolecular rearrangement can occur where one of the C3 substituents migrates to the N1 position. orgsyn.orgorgsyn.org This transformation, which yields an N-substituted 1H-indazole, is suggested to proceed through a Fries-like ionization-recombination mechanism. orgsyn.orgorgsyn.org

Another powerful intramolecular transformation is the [2+3] cycloaddition. In one reported synthesis, an aniline (B41778) derivative bearing two diphenylmethyl groups was converted to a diazo intermediate. beilstein-journals.org This intermediate then underwent a facile intramolecular [2+3] cycloaddition, where the diazo group reacted with one of the adjacent phenyl rings to form a stable 3,3-diphenyl-3H-indazole product. beilstein-journals.org This process was facilitated by the presence of a highly activated benzylic carbon and the resonance stabilization of the diazo intermediate. beilstein-journals.org

1H-Indazole vs. 2H-Indazole Tautomerism

Nucleophilic and Electrophilic Pathways

The this compound molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical transformations. The nitrogen atoms of the pyrazole (B372694) ring, particularly N-1 and N-2, are nucleophilic and can be readily alkylated or arylated. thieme-connect.de The relative reactivity of these two positions is influenced by steric and electronic factors of the substituents on the indazole ring and the nature of the electrophile. thieme-connect.denih.gov For instance, alkylation of unsubstituted indazole can lead to a mixture of N-1 and N-2 alkylated products, while the presence of a bulky substituent at the C-7 position can favor N-2 alkylation. thieme-connect.de

The methoxy group at C-3 enhances the electron density of the indazole ring, particularly at the C-4 and C-6 positions, making them susceptible to electrophilic substitution. smolecule.com However, the C-3 position itself is generally not nucleophilic enough for direct alkylation. nih.gov To achieve functionalization at this position, strategies that reverse the polarity (umpolung) are often employed, where the indazole is made to act as an electrophile. nih.govmit.edu

The bromine atom in bromo-substituted methoxyindazoles enhances electrophilic reactivity, making these compounds suitable for cross-coupling reactions. The iodine atoms in diiodo-methoxy-indazoles can be replaced by other nucleophiles through substitution reactions. evitachem.com

Reactivity of this compound and its Derivatives

The reactivity of this compound and its derivatives is characterized by the interplay of the electron-donating methoxy group and the inherent properties of the indazole core. This allows for a range of functionalization strategies, particularly at the C-3 position.

Functionalization at the C-3 position of the indazole ring is a key strategy for the synthesis of a diverse range of biologically active molecules. chim.itscispace.com While direct C-3 functionalization can be challenging due to the electronic nature of this position, several methods have been developed to introduce various substituents. nih.govscispace.com

Halogenation at the C-3 position of indazoles is a crucial transformation as it provides a handle for further modifications, such as cross-coupling reactions. chim.it

Bromination: The bromination of indazoles at the C-3 position can be achieved using various brominating agents. An efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound-assisted conditions, leading to site-specific 3-bromoindazoles in a short reaction time. rsc.orgrsc.org This reaction proceeds via a C-H bond cleavage and C-Br bond formation and is not believed to be a radical process. rsc.orgrsc.org The synthesis of 4-bromo-3-chloro-5-methoxy-1H-indazole has been achieved through sequential halogenation, starting with bromination at the C-4 position using N-bromosuccinimide (NBS), followed by chlorination at C-3 with sulfuryl chloride. vulcanchem.com

Iodination: Direct iodination of methoxy-substituted indazoles at the C-3 position is a common and effective method. chim.it For example, 5-methoxy-1H-indazole can be quantitatively iodinated at the C-3 position using iodine and potassium hydroxide (B78521) in a solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF). chim.itnih.gov The reaction proceeds readily at room temperature. nih.gov This method has also been applied to produce 3,4-diiodo-6-methoxy-1H-indazole from 6-methoxy-1H-indazole. evitachem.com

Table 1: Halogenation Reactions of Methoxy-Indazoles

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Methoxy-1H-indazole | I₂, KOH, 1,4-dioxane | 3-Iodo-5-methoxy-1H-indazole | nih.gov |

| 6-Methoxy-1H-indazole | I₂, Oxidizing agent | 3,4-Diiodo-6-methoxy-1H-indazole | evitachem.com |

| 1H-Indazole | DBDMH, Na₂CO₃, EtOH, Ultrasound | 3-Bromo-1H-indazole | rsc.orgrsc.org |

| 5-Methoxy-1H-indazole | NBS, SO₂Cl₂ | 4-Bromo-3-chloro-5-methoxy-1H-indazole | vulcanchem.com |

Alkylation: Direct C-3 alkylation of indazoles is generally difficult due to the low nucleophilicity of the C-3 position. nih.gov However, innovative strategies have been developed to overcome this challenge. One such method involves a copper-hydride (CuH) catalyzed C-3 selective allylation of N-(benzoyloxy)indazoles, which act as electrophiles in an umpolung strategy. nih.govmit.edu This reaction allows for the synthesis of C-3 allylated indazoles with high enantioselectivity. nih.govmit.edu

Arylation: The C-3 arylation of 1H-indazoles is a significant transformation for creating bi(hetero)aryl structures. nih.gov Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. nih.govmdpi.com A robust protocol for the direct C-3 arylation of 1H-indazoles utilizes a Pd(II)/phenanthroline catalyst system with aryl iodides or bromides. nih.gov Another approach involves a Suzuki-Miyaura cross-coupling of a 3-iodo-N-Boc indazole derivative, which after deprotection, can be further arylated at the N-1 position. nih.gov

Table 2: C-3 Arylation of Indazole Derivatives

| Indazole Derivative | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 1H-Indazole | Aryl iodide/bromide | Pd(OAc)₂ / 1,10-phenanthroline, Cs₂CO₃ | C-3 Arylated indazole | nih.gov |

| 3-Iodo-N-Boc-indazole | Arylboronic acid | Pd catalyst | 3-Aryl-NH-indazole | nih.gov |

| 1H-Indazole | Iodoaryl derivatives | Pd(OAc)₂ / PPh₃, Ag₂CO₃, in water | C-3 Arylated indazole | mdpi.com |

Acylation: The introduction of an acyl group at the C-3 position of the indazole ring can be achieved through various methods. One approach involves the use of a Weinreb amide intermediate. thieme-connect.de

Nitration: The nitration of indazoles can lead to substitution at different positions depending on the reaction conditions and the substituents already present on the ring. For instance, the nitration of 1H-indazole-3-carboxylic acid with a mixture of concentrated sulfuric acid and nitric acid results in the selective introduction of a nitro group at the 5-position. Radical C-3 nitration of 2H-indazoles has been accomplished using Fe(NO₃)₃ in the presence of TEMPO and oxygen. chim.it The synthesis of 3,7-dinitro-1H-indazole has also been reported through a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

The introduction of an amino group at the C-3 position of the indazole ring is a valuable transformation for the synthesis of compounds with potential biological activity. nih.govwiley.com A two-step protocol for the synthesis of 3-amino-1H-indazole derivatives from tertiary amides has been reported, which involves the formation of a tosyl hydrazonamide followed by a palladium-catalyzed intramolecular C-H amination reaction. wiley.com Another approach involves the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate (B1144303) to yield 5-bromo-1H-indazol-3-amine, which can then be further functionalized. nih.gov

C-3 Functionalization Strategies

Borylation

The iridium-catalyzed C-H borylation is a powerful method for the functionalization of heteroaromatic compounds. For the indazole scaffold, this reaction exhibits high regioselectivity. Studies on N-protected 1H-indazoles consistently show that iridium-catalyzed C-H borylation occurs rapidly and with high selectivity at the C-3 position in the absence of overwhelming steric hindrance. worktribe.comrsc.orgnih.govresearchgate.net This selectivity is attributed to the electronic properties and coordination geometry of the indazole ring with the iridium catalyst. researchgate.net The reaction typically employs an iridium(I) precursor, a bipyridine-based ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgresearchgate.net

However, in the case of this compound, the C-3 position is already substituted. This blockage of the most electronically favored position necessitates that the borylation occurs at an alternative site. Research on similarly substituted heterocycles demonstrates that when the primary site of C-H activation is blocked, the reaction is redirected to other positions on the molecule. wiley.comdur.ac.uk Specifically for the indazole ring system, studies on C-4 substituted indazoles, where steric congestion hinders the C-3 position, have shown that C-H borylation is directed to the C-6 position on the carbocyclic ring. dur.ac.uk

For an N-protected this compound, the C-H borylation is therefore expected to occur on the benzene (B151609) portion of the bicyclic system (at positions C-4, C-5, C-6, or C-7). The precise regioselectivity would be dictated by a combination of the steric bulk of the N-protecting group and the electronic influence of the C-3 methoxy group. The regioselectivity of C-H activation in these systems is generally dominated by steric considerations, with the catalyst favoring the most accessible C-H bonds. wiley.comumich.edu Therefore, borylation at the C-7 or C-5 positions would be the most probable outcomes, being furthest from the existing C-3 methoxy group and potential N-1 substituent.

N-Alkylation Regioselectivity

The N-alkylation of unsymmetrical indazoles such as this compound can produce two distinct regioisomers: the N-1 and N-2 alkylated products. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent, as well as the electronic nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov

Extensive studies on various C-3 substituted indazoles have established reliable protocols to selectively favor one isomer over the other. nih.govresearchgate.net For achieving high N-1 regioselectivity, the combination of sodium hydride (NaH) as the base in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) has proven exceptionally effective. beilstein-journals.orgnih.gov Research has shown that for indazoles with C-3 substituents capable of chelation (e.g., those with carbonyl or amide groups), N-1 selectivity can exceed 99%. nih.govresearchgate.net A proposed mechanism for this high selectivity involves the coordination of the sodium cation with the indazole N-2 nitrogen and an electron-rich atom on the C-3 substituent, which sterically directs the incoming alkylating agent to the N-1 position. researchgate.net Given that the oxygen atom of the C-3 methoxy group in this compound is electron-rich, it is expected to participate in this chelation, thus strongly favoring the formation of the N-1 alkylated product under these conditions.

Conversely, changing the reaction conditions can alter this selectivity. The use of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often leads to mixtures of N-1 and N-2 isomers, sometimes approaching a nearly equal ratio. researchgate.netdergipark.org.tr Under these conditions, the reaction is less controlled by chelation and more by the inherent nucleophilicity of the two nitrogen atoms, leading to lower regioselectivity. Therefore, to selectively synthesize the N-2 isomer of a 3-substituted indazole, alternative synthetic strategies or reaction conditions, such as Mitsunobu conditions or reactions involving specific electron-withdrawing groups at other positions (e.g., C-7), are often required. beilstein-journals.orgnih.gov

| Base | Solvent | Alkylating Agent | Expected Major Product | Rationale | Reference |

|---|---|---|---|---|---|

| NaH | THF | Alkyl Halide (e.g., R-Br) | N-1 Isomer | Strongly basic, non-polar conditions favor a chelation-controlled mechanism with the C-3 methoxy group, directing alkylation to N-1. | nih.gov, researchgate.net |

| K₂CO₃ | DMF | Alkyl Halide (e.g., R-Br) | Mixture of N-1 and N-2 Isomers | Polar solvent and weaker base lead to a reaction governed more by the intrinsic nucleophilicity of both nitrogen atoms, resulting in poor regioselectivity. | dergipark.org.tr |

| Cs₂CO₃ | DMF | Alkyl Halide (e.g., R-Br) | Mixture of N-1 and N-2 Isomers | Similar to K₂CO₃/DMF, these conditions typically result in mixtures of regioisomers for many substituted indazoles. | researchgate.net |

Reactivity of Indazole N-Oxide Intermediates

Indazole N-oxides are valuable synthetic intermediates that enable functionalization of the indazole core, which can otherwise be challenging. researchgate.net The N-oxide group activates the heterocyclic system, particularly facilitating transformations at the C-3 position. researchgate.netwiley.com The synthesis of the N-oxide of this compound can be achieved through various methods, including electrochemical protocols that have shown broad substrate scope. wiley.comnih.gov

Once formed, the reactivity of the this compound N-oxide intermediate is of significant interest. In typical indazole N-oxides, the N-O bond acts as a handle for diverse C-H functionalization reactions, often mediated by radical pathways, to introduce substituents at C-3. wiley.comnih.gov However, with the C-3 position already occupied by a methoxy group, the reactivity must be redirected.

The rich chemistry of 1H-indazole N-oxides allows for a variety of transformations. researchgate.netwiley.com It is plausible that in the absence of an available C-3 C-H bond, functionalization would occur at one of the C-H bonds on the carbocyclic ring (C-4 to C-7). The N-oxide functionality enhances the electrophilicity of the indazole ring and can direct metal-catalyzed or radical-based C-H activation to these other positions. The late-stage functionalization of complex bioactive molecules has been demonstrated using this strategy, highlighting its potential for modifying the this compound scaffold. wiley.comnih.gov The specific site of functionalization on the carbocyclic ring would depend on the reaction mechanism and reagents employed. Alternatively, reactions could potentially involve the methoxy group itself, though C-H activation on the aromatic ring is a more commonly reported pathway for such intermediates.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-methoxy-1H-indazole, offering precise information about the proton and carbon environments within the molecule.

¹H NMR for Proton Assignment and Methoxy (B1213986) Group Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons on the indazole ring and the protons of the methoxy group.

For instance, in a derivative like tert-butyl 5-bromo-3-methoxy-1H-indazole-1-carboxylate, the methoxy group protons typically appear as a sharp singlet around 4.17 ppm in Chloroform-d. mdpi.com The aromatic protons exhibit characteristic splitting patterns and chemical shifts depending on their position and the electronic effects of the substituents. For example, in the same compound, the aromatic protons are observed at δ 7.85 (s, 1H), 7.80 (d, J = 1.7 Hz, 1H), and 7.59 (dd, J = 8.9, 1.7 Hz, 1H). mdpi.com The chemical shift of the methoxy group is a key diagnostic feature, consistently appearing as a singlet, confirming its presence and providing information about the electronic environment of the molecule. The integration of this signal corresponds to three protons, further validating the methoxy group's identity.

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| tert-butyl 5-bromo-3-methoxy-1H-indazole-1-carboxylate | Chloroform-d | 7.85 (s, 1H), 7.80 (d, J = 1.7 Hz, 1H), 7.59 (dd, J = 8.9, 1.7 Hz, 1H), 4.17 (s, 3H), 1.70 (s, 9H) | mdpi.com |

| 6-bromo-3-methoxy-1-phenyl-1H-indazole | CDCl₃ | 7.81 (s, 1H), 7.64 (d, J=7.6Hz, 1H), 7.57 (d, J=8.5Hz, 1H), 7.51 (t, J=7.9Hz, 1H), 7.29 (t, J=7.4Hz, 1H), 7.24 (dd, J=8.5, 1.3Hz, 1H), 4.15 (s, 1H) | google.com |

| 3-Ethoxycarbonyl-7-methoxy-1H-indazole | CDCl₃ | 10.90 (1H, bs), 7.77 (1H, d, J = 7.5 Hz), 7.23 (1H, dd, J = 7.5, 7.5 Hz), 6.77 (1H, d, J = 7.5 Hz), 4.51 (2H, q, J = 7.2 Hz), 3.98 (3H, s), 1.47 (3H, t, J = 7.2 Hz) | wiley-vch.de |

| tert-butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate | DMSO-d₆ | 8.07 (d, J = 9.1 Hz, 1H), 7.98 (d, J = 5.4 Hz, 1H), 7.91 (d, J = 8.1 Hz, 2H), 6.87 (d, J = 5.4 Hz, 1H), 6.78 (s, 1H), 6.00 (s, 2H), 4.11 (s, 3H), 1.65 (s, 9H) | mdpi.com |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is crucial for defining the carbon framework of this compound and its analogs. The chemical shifts of the carbon atoms in the indazole ring and the methoxy group provide definitive structural information.

In derivatives of this compound, the carbon of the methoxy group typically resonates in the range of 55-57 ppm. mdpi.comnih.gov The carbons of the indazole ring appear at distinct chemical shifts, which are influenced by the position of substituents. For example, in tert-butyl 5-bromo-3-methoxy-1H-indazole-1-carboxylate, the carbon signals are observed at δ 158.3, 148.6, 139.8, 133.3, 122.5, 118.1, 116.7, 115.9, 84.6, 57.0, and 28.1 ppm in DMSO-d₆. mdpi.com The signal at 57.0 ppm is characteristic of the methoxy carbon. The chemical shifts of the aromatic carbons help to confirm the substitution pattern on the benzene (B151609) portion of the indazole core. For instance, the C3 carbon signal is particularly useful for distinguishing between 1H- and 2H-indazole tautomers, typically appearing at δ 132–133 for 1H-isomers and δ 123–124 for 2H-isomers. thieme-connect.dejmchemsci.com

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| tert-butyl 5-bromo-3-methoxy-1H-indazole-1-carboxylate | DMSO-d₆ | 158.3, 148.6, 139.8, 133.3, 122.5, 118.1, 116.7, 115.9, 84.6, 57.0, 28.1 | mdpi.com |

| 5-Methoxy-1H-indazole-3-carboxaldehyde | DMSO-d₆ | 187.3, 156.6, 143.1, 136.9, 121.3, 119.3, 112.3, 99.7, 55.4 | nih.gov |

| 3-Ethoxycarbonyl-7-methoxy-1H-indazole | CDCl₃ | 14.35, 55.51, 61.05, 105.45, 113.75, 124.08, 124.23, 133.23, 127.09, 145.24, 162.73 | wiley-vch.de |

| tert-butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate | DMSO-d₆ | 160.8, 159.6, 149.0, 147.6, 134.3, 129.2, 117.7, 117.1, 115.5, 110.5, 105.5, 84.4, 73.9, 57.0, 28.2, 25.3 | mdpi.com |

¹⁹F NMR for Fluorinated Analogues

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. The chemical shifts and coupling constants in ¹⁹F NMR provide direct evidence of the fluorine atom's presence and its electronic environment. For example, in the synthesis of fluorinated indazoles, ¹⁹F NMR is used to confirm the position of the fluorine substituent on the aromatic ring. researchgate.net The technique is highly sensitive, and the wide chemical shift range of ¹⁹F allows for clear distinction between different fluorine environments within a molecule. researchgate.net DFT/GIAO calculations can be employed to predict ¹⁹F NMR chemical shifts, aiding in the structural assignment of complex fluorinated indazoles. researchgate.net

¹⁴N and ¹⁵N NMR for Nitrogen Tautomerism Studies

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy are valuable for investigating the tautomerism of the indazole ring system. jmchemsci.com The chemical shifts of the nitrogen atoms can differentiate between the 1H- and 2H-tautomers of indazole. thieme-connect.de While ¹⁴N NMR signals are often broad, ¹⁵N NMR, especially with techniques like HSQC and HMBC, can provide more precise chemical shift information. ipb.pt For instance, the ¹⁵N NMR chemical shift of the N2 atom in an osmium(IV) complex of 1H-indazole was observed at 85.9 ppm. nih.gov The significant difference in nitrogen chemical shifts between 1- and 2-substituted indazoles allows for unambiguous assignment of the tautomeric form present in solution. thieme-connect.dejmchemsci.com

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and assess the purity of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized compounds. For this compound, which has a molecular formula of C₈H₈N₂O, the expected monoisotopic mass is 148.0637 g/mol . nist.gov HRMS analysis of various derivatives of this compound consistently provides experimental mass values that are in close agreement with the calculated theoretical values, typically within a few parts per million (ppm).

For example, the HRMS (ESI) analysis of tert-butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate showed an [M+H]⁺ ion at m/z 341.1613, which is very close to the calculated value of 341.1614 for C₁₈H₂₁N₄O₃. mdpi.com Similarly, for 5-methoxy-1H-indazole-3-carboxaldehyde, the [M-H]⁻ ion was found at m/z 175.0503, consistent with the calculated value of 175.0508 for C₉H₇N₂O₂. nih.gov This high level of accuracy is instrumental in confirming the successful synthesis and purity of these compounds. wiley-vch.dethieme-connect.deresearchgate.net

Table 3: HRMS Data for this compound and its Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| This compound | - | 148.0637 (M) | - | nist.gov |

| tert-butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate | ESI+ | 341.1614 ([M+H]⁺) | 341.1613 | mdpi.com |

| 5-Methoxy-1H-indazole-3-carboxaldehyde | ESI- | 175.0508 ([M-H]⁻) | 175.0503 | nih.gov |

| 3-Ethoxycarbonyl-7-methoxy-1H-indazole | ESI | 243.0740 ([M+Na]⁺) | 243.0738 | wiley-vch.de |

LC-MS and GC-MS for Purity and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the separation, identification, and quantification of this compound. These methods are standard for analyzing indazole derivatives, offering high precision in purity assessment and structural confirmation. bloomtechz.com

In a typical analysis, the chromatography component (LC or GC) separates this compound from any impurities or byproducts. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS analysis involves vaporizing the sample and passing it through a capillary column. For this compound, the electron ionization (EI) mass spectrum serves as a molecular fingerprint. The mass spectrum shows a molecular ion peak [M]⁺ that corresponds to the compound's molecular weight. The NIST database records the mass spectrum for this compound, which is crucial for its identification. nist.gov Fragmentation of the molecular ion produces a characteristic pattern of fragment ions. For instance, in analogous N-pentylindazole derivatives, a predominant fragment ion results from the cleavage of the bond adjacent to the indazole core, which is a characteristic feature of the indazole group. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is particularly useful for analyzing less volatile or thermally unstable indazole derivatives. researchgate.net Using techniques like electrospray ionization (ESI), LC-MS typically detects the protonated molecular ion [M+H]⁺. nih.govgoogle.com High-resolution mass spectrometry (HRMS) can determine the mass of this ion with exceptional accuracy, allowing for the unambiguous confirmation of the compound's elemental formula. mdpi.com For example, analysis of a related methoxy indazole derivative by HRMS (ESI) yielded an exact mass measurement that confirmed its calculated molecular formula. mdpi.com LC-MS is also sensitive enough to distinguish between isomers that may be inseparable by GC-MS. researchgate.netnih.gov

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Table 1: Mass Spectrometry Data for this compound and Analogues

| Technique | Compound Type | Observed Ion(s) | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS (EI) | This compound | [M]⁺ | Provides a characteristic fragmentation pattern for identification. | nist.gov |

| LC-MS (ESI) | Methoxy-indazole derivatives | [M+H]⁺ | Confirms molecular weight and is suitable for less volatile compounds. | nih.govgoogle.com |

| HRMS (ESI) | Bromo-methoxy-indazole derivative | [M+H]⁺ (found: 341.1613) | Allows for precise determination of the elemental formula. | mdpi.com |

| LC-QTOF-MS | Isomeric indazole derivatives | [M+H]⁺ | Can distinguish between structural isomers. | researchgate.netnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots this absorption against the wavenumber (cm⁻¹), revealing a unique pattern of peaks that correspond to the molecule's functional groups. bloomtechz.com

For this compound, the IR spectrum is expected to show several characteristic absorption bands. Based on data from analogous indazole derivatives, these key vibrations confirm the presence of the N-H group, the aromatic rings, and the methoxy group. wiley-vch.dersc.org

Key expected IR absorption bands for this compound include:

N-H Stretch: A distinct absorption band typically appears in the region of 3100-3400 cm⁻¹. For example, related indazole compounds show N-H stretching vibrations around 3142 cm⁻¹, 3254 cm⁻¹, and 3290 cm⁻¹. wiley-vch.dersc.orgderpharmachemica.com

Aromatic C-H Stretch: Absorption due to the C-H stretching in the benzene ring is generally observed just above 3000 cm⁻¹. ajrconline.org

Aliphatic C-H Stretch: The C-H bonds of the methoxy (-OCH₃) group exhibit stretching vibrations typically in the 2850-2960 cm⁻¹ range. wiley-vch.deajrconline.org

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the indazole ring system produce characteristic peaks in the 1450-1620 cm⁻¹ region. wiley-vch.deacs.org

C-O Ether Stretch: A strong, characteristic absorption band corresponding to the stretching of the aryl-alkyl ether bond (Ar-O-CH₃) is expected in the 1200-1280 cm⁻¹ range. wiley-vch.deajrconline.org

Table 2: Characteristic IR Absorption Frequencies for Methoxy-Indazole Derivatives

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Indazole N-H | Stretch | 3100 - 3400 | wiley-vch.dederpharmachemica.com |

| Aromatic C-H | Stretch | ~3000 - 3100 | ajrconline.org |

| Methoxy C-H | Stretch | 2850 - 2960 | wiley-vch.deajrconline.org |

| Aromatic C=C | Stretch | 1450 - 1620 | wiley-vch.deacs.org |

| Methoxy Ar-O | Stretch | 1200 - 1280 | wiley-vch.deajrconline.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and molecular recognition behavior.

While a specific crystal structure for this compound is not widely reported, extensive crystallographic studies on closely related isomers and derivatives provide a clear picture of its expected solid-state structure. csic.esresearchgate.net Studies on compounds like 7-methoxy-1H-indazole and various 3-substituted-1H-indazoles reveal common structural motifs. csic.esresearchgate.net

Key structural features anticipated for this compound in the solid state include:

Planarity: The bicyclic indazole ring system is essentially planar. iucr.orgvulcanchem.com In analogous structures, the deviation from the mean plane of the indazole system is minimal. iucr.org

Methoxy Group Conformation: The methoxy group is expected to be nearly coplanar with the indazole ring, which maximizes resonance stabilization. In the crystal structure of its isomer, 7-methoxy-1H-indazole, the methoxy group lies in the plane of the indazole system. researchgate.net

Intermolecular Hydrogen Bonding: The most significant intermolecular interaction in the crystal lattice of 1H-indazoles is the hydrogen bond between the N-H proton of one molecule and the pyridinic nitrogen (N2) of an adjacent molecule. csic.es This interaction leads to the formation of supramolecular assemblies. Depending on the substituents, these assemblies can manifest as dimers, trimers, or extended helical chains known as catemers. csic.esresearchgate.net For example, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while 7-methoxy-1H-indazole forms trimers. csic.esresearchgate.net

Table 3: Crystallographic Data for Analogous Indazole Compounds

| Compound | Key Structural Feature | Intermolecular Assembly | Reference |

|---|---|---|---|

| 7-methoxy-1H-indazole | Methoxy group is coplanar with the indazole ring. | Hydrogen-bonded trimers | researchgate.net |

| 3-methyl-1H-indazole | Planar indazole ring system. | Hydrogen-bonded dimers | csic.es |

| 3-trifluoromethyl-1H-indazole | Planar indazole ring system. | Helical catemers (chains) | csic.es |

| N-substituted indazoles | Indazole system is essentially planar. | Forms inversion dimers via N-H···O and C-H···O bonds. | iucr.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational tool used to investigate the electronic structure and properties of molecules. nih.govrsc.org For indazole derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to perform these calculations. acs.org Such studies on related molecules provide insight into geometry, electronic distribution, and reactivity, but the specific outcomes for 3-methoxy-1H-indazole remain uninvestigated in the available literature.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of a molecule. For other indazoles, this analysis reveals bond lengths, bond angles, and dihedral angles. acs.org This structural information is crucial for understanding the molecule's stability and interactions. However, specific optimized geometric parameters for this compound are not documented in the provided search results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.govmultidisciplinaryjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the energy required for electronic excitation. Studies on various indazole derivatives calculate these values to predict their behavior as electron donors or acceptors. nih.govresearchgate.net For example, a study on N-alkylated indazole derivatives calculated HOMO-LUMO gaps to assess molecular hardness and softness. nih.gov Unfortunately, specific HOMO-LUMO energy values for this compound are not available.

Electrostatic Potential Surfaces (ESP) Analysis

Molecular Electrostatic Potential (MEP or ESP) surfaces are used to visualize the charge distribution of a molecule and predict how it will interact with other species. nih.govrsc.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For various indazoles, ESP analysis helps in understanding sites for chemical reactions and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net There are no specific ESP maps or analyses for this compound in the literature found.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides detailed insights into the electron density distribution, atomic charges, and orbital interactions within a molecule. beilstein-journals.orgmultidisciplinaryjournals.com It is used to understand hyperconjugative interactions and the nature of chemical bonds (hybridization). For instance, NBO analysis has been used to calculate the partial charges on the nitrogen atoms of different indazole derivatives to understand their regioselective reactions. beilstein-journals.orgresearchgate.net Specific NBO data regarding charge distribution and hybridization for this compound is absent from the available research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict NMR chemical shifts (¹H and ¹³C). acs.org These theoretical predictions are invaluable for confirming experimental structural assignments. Studies on other indazoles have successfully used GIAO/DFT calculations to provide a sound basis for experimental NMR observations. acs.orgresearchgate.net There are no published GIAO-predicted NMR data specifically for this compound.

Mechanistic Insights from DFT (e.g., Transition States, Energy Barriers, Reaction Pathways)

DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states, calculating activation energy barriers, and mapping reaction pathways. beilstein-journals.orgacs.org For the indazole scaffold, DFT has been used to study mechanisms of alkylation, addition reactions, and cyclizations, explaining observed regioselectivity and reactivity. beilstein-journals.orgacs.orgresearchgate.net For example, DFT calculations have explained the N1- versus N2-alkylation selectivity in substituted indazoles by comparing the energy barriers of the competing pathways. beilstein-journals.org No such mechanistic studies focusing on reactions involving this compound were found.

Ab Initio Quantum Mechanical Calculations

Ab initio quantum mechanical calculations, which are based on first principles without the inclusion of empirical parameters, have been instrumental in characterizing the properties of the indazole ring system. These methods are employed to predict molecular geometries, vibrational frequencies, and electronic properties. For the indazole family, various levels of theory have been utilized to achieve a balance between computational cost and accuracy.

Early theoretical work on the parent indazole molecule employed methods such as the MP2/6-31G* level of theory to investigate tautomeric energy differences. austinpublishinggroup.com More recent and extensive studies on substituted indazoles often use Density Functional Theory (DFT), which provides a robust framework for examining these systems. researchgate.netbeilstein-journals.org For instance, calculations on fluorinated 3-methyl-1H-indazoles have been performed at the B3LYP/6-311++G** level to help rationalize their structures. csic.es In a study of 7-methoxyindazole, a close structural analog, ab initio calculations were conducted using the AM1 method with the MOPAC program to determine stable conformations and other parameters. tandfonline.com While specific ab initio studies focusing exclusively on this compound are not extensively documented in the literature, the methods applied to its analogs provide a clear precedent for how its properties can be computationally modeled.

Table 1: Computational Methods Applied to Indazole Derivatives

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| MP2 | 6-31G* | Tautomerism of indazole | austinpublishinggroup.com |

| DFT (B3LYP) | 6-311++G** | Structural analysis of fluorinated indazoles | csic.es |

| DFT (B3LYP) | 6-31G** | Calculation of chemical shifts and electronic properties | researchgate.net |

| AM1 (MOPAC) | Not specified | Conformational analysis of 7-methoxyindazole | tandfonline.com |

| DFT (B97X-D) | 6-31G* | Reaction mechanism and tautomer analysis | wuxibiology.com |

Theoretical Studies on Tautomeric Equilibria and Stability

A fundamental characteristic of the indazole ring is its annular tautomerism, primarily involving the 1H-indazole and 2H-indazole forms, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. beilstein-journals.orgnih.gov Theoretical studies have consistently shown that for the parent indazole and most substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. austinpublishinggroup.combeilstein-journals.orgresearchgate.net

Computational analyses provide quantitative estimates of the energy difference between these tautomers. For the unsubstituted indazole, the 1H form is calculated to be more stable by approximately 2.3 to 4.46 kcal/mol. austinpublishinggroup.comwuxibiology.com This stability preference is generally maintained in different solvents and even in the excited state. austinpublishinggroup.com The energy gap can be influenced by the nature and position of substituents on the ring system. wuxibiology.com For example, DFT calculations on various C3-substituted indazoles show the 2H-tautomers are consistently 4 to 6 kcal/mol higher in energy than the corresponding 1H-tautomers. wuxibiology.com Similarly, calculations for indazole-3-carbaldehyde derivatives indicate an energy difference between the 1H and 2H forms ranging from 2 to 8 kcal/mol.

For this compound, the electron-donating nature of the methoxy (B1213986) group at the C3 position is expected to influence the electronic distribution within the heterocyclic ring, but it is not predicted to reverse the inherent stability of the 1H tautomeric form over the 2H form. The 1H tautomer benefits from a benzenoid structure, which is generally more stable than the quinonoid structure of the 2H tautomer. beilstein-journals.org

Table 2: Calculated Relative Energies of Indazole Tautomers

| Compound | Computational Method | ΔE (E2H - E1H) (kcal/mol) | Reference |

|---|---|---|---|

| Indazole | Photophysical/Thermochemical | 2.3 | austinpublishinggroup.com |

| Indazole | MP2/6-31G* | 3.6 | austinpublishinggroup.com |

| Indazole | DFT B97X-D/6-31G* | 4.46 | wuxibiology.com |

| 3-Bromo-indazole | DFT B97X-D/6-31G* | ~6.0 | wuxibiology.com |

| 3-Iodo-indazole | DFT B97X-D/6-31G* | ~6.0 | wuxibiology.com |

Medicinal Chemistry and Pharmacophore Research of 3 Methoxy 1h Indazole Derivatives

Indazole as a Prominent Pharmacophore in Drug Discovery

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. samipubco.com Recognized as a "privileged structure," the indazole core possesses the remarkable ability to interact with a multitude of biological targets, making it an invaluable framework in the discovery and development of new therapeutic agents. samipubco.comresearchgate.net This structural versatility allows it to mimic endogenous molecules and engage in various interactions within biological systems. samipubco.com

The significance of the indazole moiety is underscored by the number of approved drugs that incorporate this scaffold, such as Axitinib, Linifanib, Niraparib, and Pazopanib, which are used in the treatment of various cancers. nih.gov The wide range of pharmacological activities associated with indazole derivatives includes anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. researchgate.netnih.govnih.gov

The therapeutic potential of indazoles stems from their ability to act as kinase inhibitors, targeting enzymes like tyrosine kinases and serine/threonine kinases that are often implicated in diseases like cancer. nih.gov The synthetic accessibility of the indazole core further enhances its utility, allowing for extensive functionalization and the creation of large compound libraries for structure-activity relationship (SAR) studies. samipubco.com This adaptability enables medicinal chemists to fine-tune the pharmacological profiles of indazole-based compounds to optimize their efficacy and safety. samipubco.com

Rational Design Strategies for 3-Methoxy-1H-Indazole Analogues

The development of novel this compound analogues is often guided by rational design strategies that leverage an understanding of the target protein and ligand interactions. These approaches aim to optimize the therapeutic potential of the lead compound by enhancing its potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Molecular Hybridization

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the central core of a known active compound with a different, isosteric scaffold to identify novel chemotypes with similar or improved biological activity. rsc.orgresearchgate.net This approach has been successfully applied in the design of indazole-based inhibitors. For instance, novel 1H-indazol-3-amine scaffold derivatives have been designed based on the structures of known FGFR inhibitors like AZD4547 and NVPBGJ-398, utilizing scaffold hopping and molecular hybridization. rsc.orgresearchgate.net

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. researchgate.net This strategy aims to create new molecules with enhanced affinity and/or a dual mode of action. researchgate.net For example, a series of hybrids bearing a 1H-indazol-3-amine and a benzohydroxamic acid scaffold were designed to create dual HDAC/FGFR1 inhibitors. researchgate.net The introduction of different substituted aromatic groups at the C-5 position of the indazole ring through Suzuki coupling is another application of this strategy, allowing for the exploration of interactions with multiple kinase targets. mdpi.com

Structure-Based Design Principles

Structure-based drug design relies on the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. Molecular docking studies are a crucial component of this approach, allowing researchers to predict the binding mode of a ligand within the active site of a protein. nih.gov

For example, in the design of ULK1 inhibitors, docking models predicted that introducing an amino group at the 3-position of the indazole core would create a new hydrogen-bonding interaction with the amide carbonyl of Cys95 in the ATP binding domain. nih.gov Similarly, docking studies of FGFR1 inhibitors revealed that the 3-methoxy phenyl group occupies a hydrophobic pocket, interacting with residues such as Leu547, Val561, and Phe642. tandfonline.com This detailed understanding of molecular interactions allows for the rational design of modifications to the this compound scaffold to improve its binding affinity and biological activity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have been instrumental in identifying key structural features required for potent and selective biological effects.

Impact of Substituents on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the indazole ring. samipubco.comnih.gov

Substitution at the C5 and C6 positions: SAR studies have revealed that substitutions at the C5 and C6 positions of the indazole core are crucial for inhibitory activities against certain targets. nih.gov For instance, in a series of pyridine-urea hybrid compounds, this compound derivatives with unsubstituted C5 and C6 positions (compounds 8a, 8h, and 8i) demonstrated potent cytotoxic activity against both MCF7 (breast) and HCT116 (colon) cancer cell lines. nih.gov

Aromatic ring substitutions: The introduction of different substituted aromatic groups at the C-5 position has been explored to enhance activity and selectivity. mdpi.com For example, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a potent FGFR1 inhibitor. rsc.orgmdpi.com

Influence of the methoxy (B1213986) group: The methoxy group at the C3 position is an important feature. SAR analysis of certain indazole derivatives showed that compounds with a m-methoxy aniline (B41778) derivative displayed superior anticancer activity. longdom.org In other cases, a 7-methoxy substituent showed significantly stronger activity than its other positional counterparts. acs.org

Other substituents: The introduction of a 1-naphthyl unit in certain indazole analogues resulted in a significant increase in ULK1 inhibition potency. nih.gov Conversely, some substituents, such as butyl or ethyl groups, have been shown to negatively impact anticancer activity. longdom.org

The following table summarizes the impact of various substituents on the biological activity of selected this compound derivatives.

| Compound | Target/Assay | Key Substituent(s) | Observed Activity (IC50/GI50) |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine (7n) | FGFR1 enzymatic inhibition | 6-(3-methoxyphenyl) | 15.0 nM rsc.orgresearchgate.net |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine (7n) | Cellular inhibition | 6-(3-methoxyphenyl) | 642.1 nM rsc.orgresearchgate.net |

| Compound 7j | HDAC6 inhibition | 1H-indazol-3-amine and benzohydroxamic acid hybrid | 34 nM researchgate.net |

| Compound 8a | MCF7 cell line cytotoxicity | Unsubstituted pyridine-urea at C5 | 0.06 µM nih.gov |

| Compound 8h | HCT116 cell line cytotoxicity | Unsubstituted pyridine-urea at C5 | 0.33 µM nih.gov |

Development of this compound as Chemical Probes and Intermediates

Beyond their direct therapeutic applications, this compound derivatives serve as valuable tools in chemical biology and as crucial intermediates in the synthesis of more complex molecules.

The term "chemical probe" refers to a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein target. sigmaaldrich.com While specific examples of this compound being formally designated as a chemical probe are not prevalent in the provided context, its derivatives with potent and selective activity, such as the FGFR1 and HDAC inhibitors discussed, have the potential to be utilized as such to investigate the roles of these enzymes in cellular processes.

More significantly, this compound and its functionalized analogues are important synthetic intermediates. google.com For example, 6-bromo-3-methoxy-1-phenyl-1H-indazole is a key intermediate in the synthesis of ketohexokinase (KHK) inhibitors. google.com The development of efficient synthetic routes to these intermediates is of great importance for the large-scale production of potential drug candidates. google.com

Furthermore, derivatives like 1H-indazole-3-carboxaldehydes, which can be synthesized from methoxy-indoles, are versatile intermediates that can be converted into a wide array of polyfunctionalized 3-substituted indazoles through various chemical transformations. rsc.orgnih.gov This highlights the foundational role of the this compound scaffold in building molecular complexity for drug discovery programs.

Late-Stage Functionalization for Bioactive Molecules

Late-stage functionalization (LSF) has emerged as a pivotal strategy in medicinal chemistry, enabling chemists to directly modify complex, drug-like molecules at advanced stages of synthesis. researchgate.net This approach allows for the rapid diversification of lead compounds, facilitating the exploration of structure-activity relationships (SAR), the development of metabolic blockers, and the creation of biological probes. researchgate.net The indazole ring, a bioisostere of indole (B1671886), is an increasingly sought-after scaffold in drug design, particularly for kinase inhibitors, due to its ability to form strong hydrogen bonds within protein binding pockets. rsc.orgrsc.org Consequently, methods to functionalize the indazole core, including the this compound variant, are of significant interest for generating novel bioactive derivatives.

A notable application of this strategy involves the integration of pyridine-urea scaffolds with a this compound core to develop novel anticancer agents. researchgate.netmdpi.com In one study, a series of this compound derivatives were synthesized and evaluated for their cytotoxic effects against human breast (MCF7) and colon (HCT116) cancer cell lines. mdpi.com The synthesis began with the protection of 6-bromo-3-methoxy-1H-indazole, followed by a Suzuki coupling reaction to introduce a (2-aminopyridin-4-yl) group. The final functionalization step involved treating this intermediate with various isocyanates to yield the target urea (B33335) derivatives, followed by deprotection. researchgate.netmdpi.com

The research findings revealed that several of the unsubstituted this compound derivatives demonstrated potent cytotoxic activity. mdpi.com Specifically, compounds 8a , 8h , and 8i were the most active against both MCF7 and HCT116 cell lines. mdpi.com Compound 8a was particularly noteworthy, showing a GI50 value of 0.06 µM against the MCF7 cell line, which is six times more potent than the FDA-approved control drug, irinotecan (B1672180) (GI50 = 0.35 µM). mdpi.com Furthermore, compound 8h exhibited a GI50 value of 0.33 µM against the HCT116 cell line, making it twice as potent as irinotecan (GI50 = 0.62 µM) against the same cell line. mdpi.com

These results underscore the effectiveness of functionalizing the this compound scaffold to enhance biological activity. The pyridine-urea moiety combined with the indazole nucleus serves as a key pharmacophore, and variations in this structure allow for fine-tuning of the molecule's cytotoxic properties. researchgate.netmdpi.com